molecular formula C21H26N2O4 B11369959 N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11369959
M. Wt: 370.4 g/mol
InChI Key: RVGBBVVCSSJHLL-UHFFFAOYSA-N
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Description

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is of interest due to its potential pharmacological properties and its unique chemical structure, which combines a morpholine ring, a cyclohexyl group, and a chromene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the chromene core, which can be synthesized via the Knoevenagel condensation reaction. This involves the reaction of salicylaldehyde with malonic acid in the presence of a base such as piperidine .

Next, the morpholine ring is introduced through a nucleophilic substitution reaction. Cyclohexylamine is reacted with morpholine in the presence of a suitable catalyst to form the morpholin-4-ylcyclohexyl intermediate . This intermediate is then coupled with the chromene core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in cell signaling pathways . The chromene moiety can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C21H26N2O4/c24-19(17-14-16-6-2-3-7-18(16)27-20(17)25)22-15-21(8-4-1-5-9-21)23-10-12-26-13-11-23/h2-3,6-7,14H,1,4-5,8-13,15H2,(H,22,24)

InChI Key

RVGBBVVCSSJHLL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4

Origin of Product

United States

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